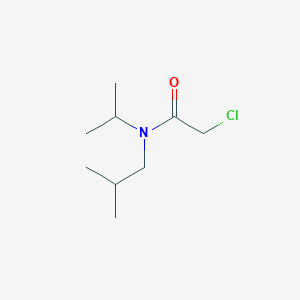
2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid
説明
The compound “2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. It is a common structure in many biologically active compounds .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring . The presence of the methyl group and the oxoacetic acid group can also influence the overall shape and properties of the molecule .
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be quite diverse, depending on the functional groups attached to the ring . The presence of the oxoacetic acid group might make the molecule more reactive towards certain reagents.
科学的研究の応用
Bone Health and Osteoporosis
One of the significant applications of compounds related to 2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid is in bone health, particularly in the prevention and treatment of osteoporosis. Hutchinson et al. (2003) studied a compound, 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, a potent antagonist of the alpha(v)beta(3) receptor. This compound showed promising efficacy in in vivo models of bone turnover, indicating potential applications in osteoporosis treatment (Hutchinson et al., 2003).
Synthesis of Tropane Alkaloids
Methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, an important intermediate for tropane alkaloids, can be synthesized from 2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid related compounds. Ma et al. (2020) developed a method to synthesize this compound, demonstrating its significance in the biosynthetic pathways of alkaloids (Ma et al., 2020).
Evaluation in Biosynthesis
In biosynthesis studies, the role of 1-Methylpyrrolidine-2-acetic acid (a related compound) in the formation of tropane alkaloids was investigated. Huang et al. (1996) found that this compound is not an efficient precursor for tropane alkaloids in plants like Erythroxylum coca and Datura innoxia (Huang et al., 1996).
Anticancer Applications
A derivative of 2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid, 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), is being explored as a potent PARP inhibitor for cancer treatment. Penning et al. (2009) discovered this compound to exhibit significant efficacy in preclinical cancer models, indicating its potential in oncology (Penning et al., 2009).
Antibacterial Agent Synthesis
Compounds related to 2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid have also been used in synthesizing antibacterial agents. Rosen et al. (1988) developed enantiomers of a quinolonecarboxylic acid class antibacterial agent, demonstrating significant in vitro and in vivo activity against various bacteria (Rosen et al., 1988).
Catalysis in Organic Synthesis
In organic synthesis, derivatives of 2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid have been employed as catalysts. Ruiz-Olalla et al. (2015) used homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from related compounds, as catalysts for asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).
作用機序
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or ionic interactions .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives can affect a wide range of biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Pyrrolidine derivatives can have diverse ADME properties .
将来の方向性
特性
IUPAC Name |
2-(3-methylpyrrolidin-1-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5-2-3-8(4-5)6(9)7(10)11/h5H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTDOGLZSBLGDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




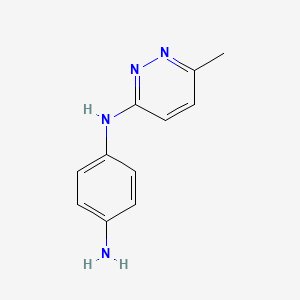
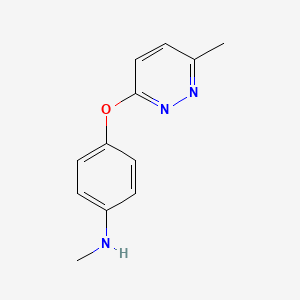
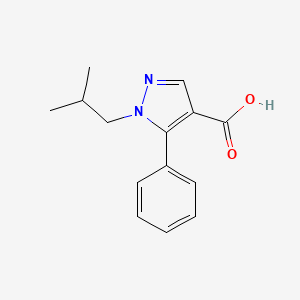
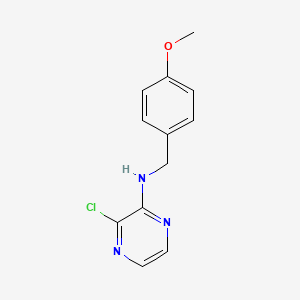
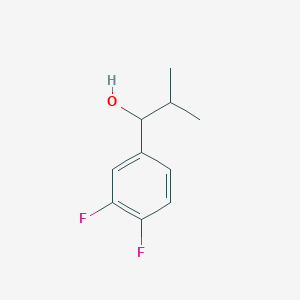
![N-[(2-methoxypyridin-3-yl)methyl]thiolan-3-amine](/img/structure/B1427593.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B1427597.png)
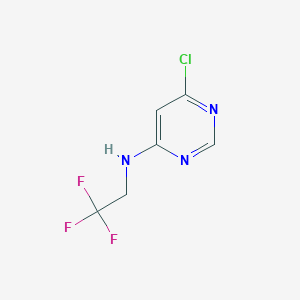


![[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427602.png)

